Whitepaper: Physicochemical Properties, Stability, and Synthetic Utility of 5-Bromoisoquinoline-8-carbaldehyde
Whitepaper: Physicochemical Properties, Stability, and Synthetic Utility of 5-Bromoisoquinoline-8-carbaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Bromoisoquinoline-8-carbaldehyde is a bifunctional heterocyclic compound poised as a versatile intermediate in synthetic and medicinal chemistry. While specific experimental data for this molecule is not extensively documented in public literature, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent moieties: the 5-bromoisoquinoline core and the C-8 carbaldehyde group. This guide provides a comprehensive analysis of its predicted physicochemical properties, explores its dual-handle reactivity for orthogonal synthesis, outlines its probable stability profile, and furnishes detailed, field-proven protocols for its analysis and stability assessment. The insights herein are designed to empower researchers to effectively leverage this compound in the development of novel chemical entities.
Introduction: A Bifunctional Scaffold for Complex Synthesis
The isoquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of strategic functional groups onto this scaffold provides synthetic handles for molecular elaboration and diversity-oriented synthesis. 5-Bromoisoquinoline-8-carbaldehyde represents a particularly valuable, yet under-documented, building block.
It possesses two distinct and orthogonally reactive functional groups:
-
An Aromatic Aldehyde: Located at the 8-position, this group is a gateway for nucleophilic additions, reductive aminations, and condensation reactions, allowing for the introduction of a wide array of side chains and functional groups.
-
An Aryl Bromide: Situated at the 5-position, the bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex C-C, C-N, and C-O bonds.
The presence of these two groups on a rigid heterocyclic core allows for a programmed, stepwise synthesis of complex molecules, making it an asset for drug discovery and materials science. This guide will synthesize established chemical principles to provide a robust working profile of this compound.
Predicted Physicochemical & Spectral Properties
Direct experimental data for 5-Bromoisoquinoline-8-carbaldehyde is sparse. However, we can establish a reliable profile based on its chemical structure and data from close structural analogs like 5-bromoquinoline-8-carbaldehyde.
Identity and Physical Characteristics
The fundamental properties are summarized in the table below. The physical state is predicted based on the quinoline isomer, which is a solid at room temperature. Solubility is inferred from the predominantly aromatic and moderately polar structure.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₀H₆BrNO | (Calculated) |
| Molecular Weight | 236.07 g/mol | (Calculated)[1] |
| CAS Number | Not assigned | (As of date of publication) |
| Appearance | Pale-yellow to yellow-brown solid | (Predicted by analogy) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Dioxane. Sparingly soluble in MeOH, EtOH. Insoluble in water. | (Predicted based on structure) |
Predicted Spectroscopic Signature
For unambiguous identification, the following spectral characteristics are anticipated. These predictions are crucial for reaction monitoring and quality control.
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic Region (7.5-9.5 ppm): Multiple signals corresponding to the protons on the isoquinoline core. Aldehyde Proton (9.8-10.5 ppm): A distinct singlet, significantly downfield. |
| ¹³C NMR | Aromatic Carbons (120-150 ppm): Signals for the nine carbons of the isoquinoline ring. Carbonyl Carbon (>185 ppm): The aldehyde carbon will be the most downfield signal, providing definitive confirmation of the functional group.[1] |
| IR Spectroscopy | ~1700 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde. ~2820 cm⁻¹ & ~2720 cm⁻¹: Two weak bands (Fermi doublets) characteristic of the C-H stretch of the aldehyde. ~3000-3100 cm⁻¹: Aromatic C-H stretching. |
Chemical Reactivity, Stability, and Handling
The synthetic utility of 5-Bromoisoquinoline-8-carbaldehyde stems from its dual reactivity. The aldehyde and the aryl bromide can be addressed sequentially, often with high selectivity, by choosing appropriate reaction conditions.
The Reactivity Hub: Orthogonal Synthetic Handles
The molecule's power lies in the ability to leverage two distinct classes of chemical transformations. This dual-handle nature allows for the creation of complex molecular architectures from a single starting material.
Caption: Reactivity map of 5-Bromoisoquinoline-8-carbaldehyde.
Transformations of the Aldehyde Group
The aldehyde function is a classic electrophilic site. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization from the aromatic ring, which reduces the partial positive charge on the carbonyl carbon.[2][3] However, they readily participate in a host of crucial transformations:
-
Reductive Amination: This is a cornerstone reaction in medicinal chemistry for installing primary, secondary, or tertiary amines by reacting the aldehyde with an amine to form an imine (Schiff base), which is then reduced in situ (e.g., with NaBH(OAc)₃).[4] This is arguably the most powerful method for library synthesis.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These convert the aldehyde to an alkene, providing a robust method for carbon chain extension.[1]
-
Oxidation: Mild oxidizing agents (e.g., Ag₂O, Oxone®) can convert the aldehyde to the corresponding carboxylic acid, a key functional group for forming amides or esters.
-
Reduction: Simple reduction with agents like sodium borohydride (NaBH₄) will yield the 8-(hydroxymethyl) derivative.
Transformations of the Aryl Bromide Group
The C5-Br bond is a prime substrate for palladium- or copper-catalyzed cross-coupling reactions. The isoquinoline core is electron-deficient, which can facilitate certain coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst introduces new aryl or heteroaryl groups, enabling the synthesis of complex biaryl structures.[1]
-
Sonogashira Coupling: Coupling with terminal alkynes yields 5-alkynylisoquinolines, which are important for creating rigid molecular scaffolds or as precursors for further transformations like click chemistry.[1]
-
Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds by coupling the aryl bromide with a wide range of amines, providing access to N-aryl isoquinolines.[1]
Stability, Storage, and Handling
-
Stability: Aromatic aldehydes are susceptible to oxidation to carboxylic acids, especially upon prolonged exposure to air. The compound should be considered light-sensitive and handled under dim light where possible. It is likely stable under anhydrous, anaerobic conditions.
-
Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.
-
Handling: Based on data for the quinoline isomer and 5-bromoisoquinoline, this compound should be treated as harmful and an irritant.[5][6] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]
Experimental Methodologies
The following protocols are provided as robust starting points for the analysis and stability assessment of 5-Bromoisoquinoline-8-carbaldehyde.
Proposed Synthetic Route
A plausible and direct synthesis would involve the formylation of 5-bromoisoquinoline, which itself is accessible via the bromination of isoquinoline.[7][8] Methods like the Vilsmeier-Haack or Duff reactions, which are effective for formylating electron-rich aromatics, could be adapted for this purpose, although yields may vary depending on the directing effects of the bromo group and the isoquinoline nitrogen.[9]
Protocol: Purity Assessment by Reverse-Phase HPLC-UV
This protocol establishes a self-validating method for determining the purity of a sample.
Objective: To quantify the purity of 5-Bromoisoquinoline-8-carbaldehyde by calculating the area percentage of the main peak.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in Acetonitrile.
-
Dilute the stock solution to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% B to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 20% B (re-equilibration).
-
-
Analysis:
-
Inject 5 µL of the sample.
-
Integrate all peaks in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Causality Insight: The use of a C18 column is standard for moderately polar aromatic compounds. The formic acid in the mobile phase ensures good peak shape by protonating any basic sites. A gradient method is employed to ensure that any impurities with significantly different polarities are eluted and quantified.
Protocol: Forced Degradation Study for Stability Assessment
This workflow is essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.
Caption: Workflow for a forced degradation stability study.
Methodology:
-
Preparation: Prepare five samples of the compound as described in the workflow diagram. Include a control sample stored at 2-8°C in the dark.
-
Stress Conditions: Subject each sample to its respective stress condition for a defined period (e.g., 24 hours).
-
Quenching & Analysis: For acid/base stress, neutralize the sample with an equimolar amount of base/acid before dilution. For all samples, dilute to the working concentration (~50 µg/mL) and analyze using the HPLC-UV method from section 4.2.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. This provides critical insights into which conditions the compound is sensitive to.
Conclusion
5-Bromoisoquinoline-8-carbaldehyde stands out as a high-potential synthetic intermediate. Its bifunctional nature, with two chemically distinct and orthogonally reactive sites, provides a strategic advantage for the efficient construction of complex molecular frameworks. While direct experimental characterization is limited, this guide has established a robust, predictive framework for its physicochemical properties, reactivity, and stability. By leveraging the well-understood chemistry of aromatic aldehydes and aryl bromides, and by employing the validated analytical protocols provided, researchers in drug discovery and chemical synthesis can confidently integrate this powerful building block into their research and development programs.
References
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromoquinoline-8-carboxaldehyde. Retrieved March 27, 2026, from [Link]
-
Sagan, F., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(15), 3533. Retrieved March 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromoisoquinoline. Retrieved March 27, 2026, from [Link]
-
Pathare, A. S., & Selvakumar, S. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry. Retrieved March 27, 2026, from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved March 27, 2026, from [Link]
-
askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved March 27, 2026, from [Link]
-
Quora. (2017). Which are more reactive, alkyl ketones or aromatic aldehydes?. Retrieved March 27, 2026, from [Link]
Sources
- 1. 5-Bromoquinoline-8-carbaldehyde | 885267-41-4 | Benchchem [benchchem.com]
- 2. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-Bromoquinoline-8-carboxaldehyde | C10H6BrNO | CID 16414243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
